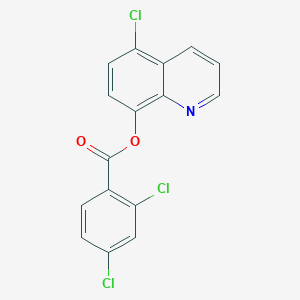

![molecular formula C18H22N2O4S B3549091 Ethyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3549091.png)

Ethyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (EMTC) is a compound that has been studied for its corrosion inhibition efficiency . It has been used to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .

Synthesis Analysis

The synthesis of EMTC and similar compounds involves the use of 2-aminothiazoles, a significant class of organic medicinal compounds . These are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds are characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of EMTC can be analyzed using techniques such as FTIR and NMR . For example, the IR spectrum would show peaks corresponding to the functional groups present in the molecule, such as C=O ester, C–H, C=C, C=N, and OH . The NMR spectrum would provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

EMTC has been studied for its role in preventing the corrosion of AA6061 alloy in hydrochloric acid media . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature . Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .Physical and Chemical Properties Analysis

The physical and chemical properties of EMTC can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum provides information about the functional groups present in the molecule . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a promising target for antimicrobial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the synthesis of the bacterial cell wall . This leads to the weakening of the bacterial cell structure, ultimately resulting in cell death .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown effectiveness against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has demonstrated antifungal potential against Candida glabrata and Candida albicans .

Safety and Hazards

Orientations Futures

The future directions for research on EMTC could involve further studies on its corrosion inhibition efficiency under various conditions . Additionally, its potential applications in other areas could be explored. For example, 2-aminothiazoles, which are used in the synthesis of EMTC, have been found to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, EMTC and similar compounds could be studied for potential medicinal applications.

Analyse Biochimique

Biochemical Properties

The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .

Cellular Effects

Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

ethyl 4-methyl-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-6-23-17(22)16-13(5)19-18(25-16)20-14(21)9-24-15-11(3)7-10(2)8-12(15)4/h7-8H,6,9H2,1-5H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNVEPDKJHWVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

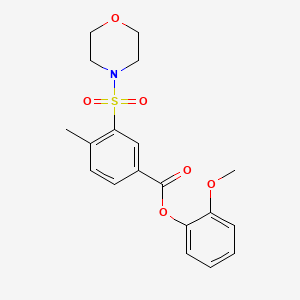

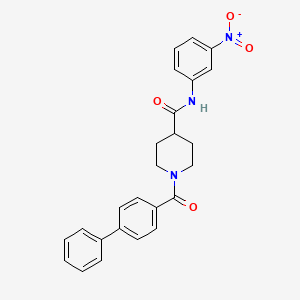

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3549010.png)

![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549016.png)

![N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3549027.png)

![3-[2-Chloro-5-(pyrrolidine-1-sulfonyl)benzamido]benzoic acid](/img/structure/B3549031.png)

![N-(2,3-dichlorophenyl)-2-[(4-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3549035.png)

![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3549037.png)

![3-[(4-bromobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3549053.png)

![Ethyl 4-[(3,4-dichlorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B3549061.png)

![4-methyl-N-(3-nitrophenyl)-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B3549076.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B3549082.png)

![3-amino-N-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3549087.png)